![molecular formula C10H24Cl2N2O B2939008 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol;dihydrochloride CAS No. 2411263-32-4](/img/structure/B2939008.png)
3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methyl 3- (4-aminopiperidin-1-yl)propanoate dihydrochloride” has a molecular weight of 259.18 and is stored at room temperature . Another compound, “3- (4-aminopiperidin-1-yl)propanoic acid dihydrochloride”, also has similar properties .
Molecular Structure Analysis
The molecular structure of related compounds like “4-Aminopiperidine” has been analyzed . It has a linear formula of C5H10NNH2 and a molecular weight of 100.16 .
Chemical Reactions Analysis
There are studies on the chemical reactions of related compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed . For example, “4-Aminopiperidine” has a density of 0.945 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
Piperidine derivatives, such as EN300-7549400, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and alkaloids. The synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, is crucial for drug design .
Anticonvulsant Properties
Research has shown that derivatives of pyrrolidine-2,5-dione, which shares a core structure with EN300-7549400, exhibit potential anticonvulsant properties. Some compounds have demonstrated strong anticonvulsant activity with low effective doses in the maximum electroshock (MES) seizure test.
Molecular Synthesis
A novel synthesis method for structurally related compounds to EN300-7549400 has been proposed. This method simplifies the production of large quantities of the compound, which is beneficial for research and industrial applications.
Dipeptide Analogues
Dipeptide analogues, which are analogous to amino acids, have been synthesized with high yield and excellent enantiopurity. These analogues adopt a linear, extended conformation, showing potential in medicinal chemistry and drug design.
Molecular Docking Studies
Molecular docking studies have explored the biological activity of hydroacridine and quinoline derivatives. Compounds containing fragments of pyrrolidine-2,5-diones, like EN300-7549400, showed improved biological activity indicators, suggesting their significance in enhancing biological activity.
NMDA Receptor Antagonism
EN300-7549400 is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. It plays a crucial role in many physiological and pathological processes in the central nervous system (CNS), making it a valuable compound for neuroscience research.
Wirkmechanismus
Target of Action
Many compounds with a piperidine nucleus, like the one in this compound, are known to interact with various receptors in the body, including G protein-coupled receptors, ion channels, and enzymes . The specific targets would depend on the exact structure and properties of the compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-10(2,8-13)7-12-5-3-9(11)4-6-12;;/h9,13H,3-8,11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXNPUVKEGHQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(CC1)N)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol;dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.